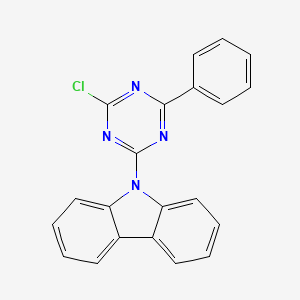

9-(4-chloro-6-phenyl-1,3,5-triazin-2-yl)-9H-carbazole

Description

9-(4-Chloro-6-phenyl-1,3,5-triazin-2-yl)-9H-carbazole (CAS: 1268244-56-9) is a carbazole-triazine hybrid compound with a chloro-substituted triazine core and a phenyl group. This structure combines carbazole’s hole-transporting properties with triazine’s electron-accepting capabilities, making it a candidate for organic electronics, particularly in organic light-emitting diodes (OLEDs) . Its molecular formula is C₂₁H₁₃ClN₄, with a molar mass of 356.81 g/mol, density ~1.36 g/cm³, and a predicted boiling point of 629.5°C .

Properties

IUPAC Name |

9-(4-chloro-6-phenyl-1,3,5-triazin-2-yl)carbazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13ClN4/c22-20-23-19(14-8-2-1-3-9-14)24-21(25-20)26-17-12-6-4-10-15(17)16-11-5-7-13-18(16)26/h1-13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIHNZNBRECXPJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NC(=N2)Cl)N3C4=CC=CC=C4C5=CC=CC=C53 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Base-Mediated Addition-Elimination

The most widely reported method involves reacting carbazole with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) in the presence of a base. In a representative procedure, carbazole is deprotonated using aqueous potassium hydroxide (KOH) in tetrahydrofuran (THF), forming a potassium carbazole salt. This intermediate reacts with cyanuric chloride under inert conditions to yield the target compound via sequential substitution of chlorine atoms.

Reaction Conditions:

-

Solvent: THF

-

Base: 1 M KOH (equimolar to carbazole)

-

Temperature: Room temperature (1 h) → Reflux (6 h)

Mechanistic Insights:

The reaction proceeds through an addition-elimination mechanism, where the nucleophilic carbazole anion attacks the electron-deficient triazine ring. The first substitution occurs at room temperature, while subsequent substitutions require elevated temperatures. The chlorine atom at the 4-position of the triazine ring remains intact due to steric and electronic effects.

Suzuki Coupling for Functionalized Intermediates

Synthesis of Carbazole-Triazine Hybrids

Alternative routes employ Suzuki-Miyaura cross-coupling to construct the carbazole moiety before introducing the triazine group. For example, 3-bromo-9H-carbazole reacts with dibenzo[b,d]furan-4-ylboronic acid or dibenzo[b,d]thiophen-4-ylboronic acid under palladium catalysis to form intermediates. These are subsequently treated with 2-chloro-4,6-diphenyl-1,3,5-triazine in dimethylformamide (DMF) with sodium hydride (NaH) as a base.

Key Steps:

-

Suzuki Coupling:

-

Triazine Incorporation:

Advantages:

-

Enables modular functionalization of the carbazole core.

-

High compatibility with electron-deficient triazine derivatives.

Friedel-Crafts Alkylation for Triazine Activation

Nickel-Catalyzed C–H Functionalization

A less conventional approach involves Friedel-Crafts alkylation using nickel catalysis. In this method, 1,3,5-triazine reacts with phenylboronic acid in the presence of Ni(pcy₃)₂Cl₂ and potassium carbonate (K₂CO₃) in THF. While primarily used to synthesize 2-chloro-4,6-diphenyl-1,3,5-triazine, this strategy highlights the potential for adapting C–H activation protocols to introduce carbazole groups.

Optimized Parameters:

Comparative Analysis of Synthetic Routes

Optimization Strategies and Challenges

Solvent and Temperature Effects

Purification Techniques

-

Crystallization: Slow evaporation of chloroform solutions produces high-purity crystals suitable for X-ray analysis.

-

Column Chromatography: Required for Suzuki-derived hybrids due to residual palladium.

Characterization and Validation

Key Analytical Data:

Industrial and Environmental Considerations

Chemical Reactions Analysis

Types of Reactions

9-(4-chloro-6-phenyl-1,3,5-triazin-2-yl)-9H-carbazole can undergo various chemical reactions, including:

Substitution Reactions: The triazine ring can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: The carbazole moiety can undergo oxidation and reduction reactions, altering its electronic properties.

Coupling Reactions: The compound can be involved in Suzuki-Miyaura cross-coupling reactions to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted triazines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

9-(4-chloro-6-phenyl-1,3,5-triazin-2-yl)-9H-carbazole has several scientific research applications:

Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its electronic properties.

Pharmaceuticals: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

Materials Science: Utilized in the synthesis of advanced materials with specific optical and electronic properties.

Mechanism of Action

The mechanism of action of 9-(4-chloro-6-phenyl-1,3,5-triazin-2-yl)-9H-carbazole involves its interaction with molecular targets through various pathways. The triazine ring can form hydrogen bonds and π-π interactions with biological molecules, while the carbazole moiety can participate in electron transfer processes. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Electronic and Photophysical Properties

*Data estimated from analogs in .

- HOMO-LUMO Levels : The chloro substituent likely lowers the LUMO further than phenyl-substituted triazines, improving electron injection in OLEDs .

- Triplet Energy : Compounds like tBuCz2SiTrz achieve high triplet energy (>2.9 eV) via steric hindrance, critical for hosting green phosphors .

Thermal and Stability Profiles

*Predicted based on analogs.

- Chloro Impact: Chloro substitution may slightly reduce thermal stability compared to phenyl groups, as seen in halogenated vs. non-halogenated triazines .

Application in OLEDs

- Host Material Performance: The target compound’s high electron affinity makes it suitable for hosting green TADF emitters, though its PLQY is lower than BFTC (78%) . Cz–Ph–TRZ (non-TADF) shows operational lifetimes influenced by reduced exciplex formation compared to TADF analogs like 2c-Ph .

Device Efficiency :

Biological Activity

9-(4-Chloro-6-phenyl-1,3,5-triazin-2-yl)-9H-carbazole is a synthetic compound that belongs to the carbazole family, which is known for its diverse biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in the fields of oncology and neuroprotection. This article reviews the biological activities associated with this compound, supported by relevant data and case studies.

- Molecular Formula : C21H13ClN4

- Molecular Weight : 356.81 g/mol

- CAS Number : 1268244-56-9

- Purity : ≥97%

- Storage Conditions : Inert atmosphere, 2-8°C

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as an anticancer and neuroprotective agent.

Anticancer Activity

Research indicates that carbazole derivatives exhibit significant anticancer properties. The structure of this compound suggests that it may interact with cellular pathways involved in tumor growth inhibition.

Case Study: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of this compound against various cancer cell lines. The results indicated an IC50 value of approximately 1.98 µg/mL against A431 human epidermoid carcinoma cells, suggesting potent antiproliferative activity. Structure–activity relationship (SAR) analysis revealed that the presence of the chloro group enhances its cytotoxic effects through electron-withdrawing properties that stabilize reactive intermediates during metabolic activation .

Neuroprotective Activity

In addition to its anticancer potential, this compound has shown promise in neuroprotection. Carbazole derivatives are noted for their ability to protect neuronal cells from oxidative stress and excitotoxicity.

Case Study: Neuroprotective Effects

A study focused on the neuroprotective effects of various carbazole derivatives found that compounds similar to this compound exhibited significant protective effects against glutamate-induced toxicity in HT22 neuronal cells. At concentrations as low as 3 µM, these compounds demonstrated reduced cell death and improved cell viability .

The proposed mechanisms through which this compound exerts its biological effects include:

- Inhibition of Cell Proliferation : By interfering with critical signaling pathways involved in cell cycle regulation.

- Antioxidative Properties : Reducing oxidative stress through scavenging free radicals.

- Modulation of Apoptotic Pathways : Inducing apoptosis in cancer cells via intrinsic and extrinsic pathways.

Data Summary

| Biological Activity | Cell Line/Model | IC50 Value | Mechanism |

|---|---|---|---|

| Anticancer | A431 | 1.98 µg/mL | Cell cycle inhibition |

| Neuroprotection | HT22 | 3 µM | Oxidative stress reduction |

Q & A

Q. What are the standard synthetic routes for 9-(4-chloro-6-phenyl-1,3,5-triazin-2-yl)-9H-carbazole?

- Methodological Answer : The compound is typically synthesized via multi-step reactions involving alkylation, bromination, and coupling. For example, triazine and carbazole precursors are linked through nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., Cs₂CO₃ in DMSO at 160°C). Post-synthesis purification involves column chromatography to isolate the product, with yields ranging from 60–70% . Key Steps :

- Alkylation : Introduction of chloro and phenyl groups to the triazine core.

- Coupling : Attachment of the carbazole moiety via SNAr.

- Purification : Column chromatography or recrystallization for high-purity isolation.

Q. How is this compound characterized structurally?

- Methodological Answer : Structural confirmation relies on:

- Single-crystal X-ray diffraction (SCXRD) : Determines bond lengths, angles, and molecular packing. For instance, carbazole units often adopt twisted envelope conformations, while triazine rings exhibit planar geometry .

- NMR spectroscopy : H and C NMR verify substituent positions and purity. For example, aromatic protons in carbazole appear at δ 7.1–8.1 ppm, and triazine-linked carbons resonate at δ 165–172 ppm .

- Elemental analysis : Validates stoichiometric composition (C, H, N, Cl) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer :

- Storage : Keep in airtight containers away from heat/ignition sources (P210) .

- Handling : Use PPE (gloves, goggles) and work in a fume hood. Avoid inhalation or skin contact due to potential irritancy .

- Waste disposal : Follow institutional guidelines for halogenated organic waste.

Advanced Research Questions

Q. How can computational methods predict the electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations model HOMO-LUMO gaps and charge transfer (CT) behavior. For example:

- HOMO (-6.06 eV) localizes on the carbazole (donor), while LUMO (-2.75 eV) resides on the triazine (acceptor) .

- Solvent polarity effects : Simulate solvatochromism using polarizable continuum models (PCM) to predict redshift in polar solvents .

Q. What strategies optimize its performance as a host material in OLEDs?

- Methodological Answer :

- Energy alignment : Match HOMO/LUMO levels with dopants (e.g., Ir(ppy)₃ for green PhOLEDs). The triazine-carbazole hybrid provides bipolar charge transport .

- Thermal stability : Ensure decomposition temperatures >300°C (TGA data) to withstand device operation .

Table 1 : Key Photophysical Properties

| Property | Value | Reference |

|---|---|---|

| HOMO (eV) | -6.06 | |

| LUMO (eV) | -2.75 | |

| PLQY (film) | >20% | |

| T₅ (glass transition) | 150–180°C |

Q. How to resolve contradictions in spectroscopic vs. crystallographic data?

- Methodological Answer :

- Case Study : Discrepancies in NMR vs. SCXRD data (e.g., unexpected proton splitting) may arise from dynamic effects (e.g., rotational barriers). Use variable-temperature NMR to probe conformational flexibility .

- Validation : Cross-check with high-resolution mass spectrometry (HRMS) and elemental analysis .

Q. What experimental approaches analyze excited-state dynamics for TADF applications?

- Methodological Answer :

- Time-resolved photoluminescence (TRPL) : Measure delayed fluorescence lifetimes (µs–ms range) to confirm triplet harvesting .

- Transient absorption spectroscopy : Monitor intersystem crossing (ISC) rates and reverse ISC (RISC) efficiency .

- Solvatochromic studies : Correlate emission shifts with solvent polarity to quantify CT character .

Q. How does substituent placement (ortho/meta/para) affect optoelectronic properties?

- Methodological Answer :

- Ortho-substitution : Increases steric hindrance, disrupting conjugation and raising bandgap (e.g., PL at 361 nm vs. 460 nm for para-substituted analogs) .

- Meta-substitution : Enhances intramolecular charge transfer (ICT), lowering HOMO-LUMO gaps .

Table 2 : Substituent Effects on Emission

| Substituent Position | PL λmax (nm) | ICT Strength | Reference |

|---|---|---|---|

| Ortho | 361 | Weak | |

| Para | 460 | Moderate | |

| Meta | 550 | Strong |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.